REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[CH:11]=[C:10]([CH2:12][CH2:13][C:14](OC)=[O:15])[N:9]=[CH:8]1.O.[OH-].[Na+]>O1CCCC1>[NH:9]1[C:10]([CH2:12][CH2:13][CH2:14][OH:15])=[CH:11][N:7]=[CH:8]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
N1C=NC(=C1)CCC(=O)OC
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.95 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the resulting solid
|
Type
|
WASH
|
Details
|
rinse with acetone
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C1CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 279.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |